4-Chloro-3-nitrophenyl isothiocyanate
Overview
Description
4-Chloro-3-nitrophenyl isothiocyanate is an organic compound with the molecular formula C7H3ClN2O2S and a molecular weight of 214.629 g/mol . This compound is characterized by the presence of a chloro group, a nitro group, and an isothiocyanate group attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
4-Chloro-3-nitrophenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-3-nitroaniline with thiophosgene. This reaction typically occurs in the presence of a base such as triethylamine and an organic solvent like dichloromethane . Another method involves the reaction of 4-chloro-3-nitroaniline with carbon disulfide and an oxidizing agent . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
4-Chloro-3-nitrophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common reagents used in these reactions include amines, reducing agents like hydrogen gas with a catalyst, and bases such as triethylamine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-3-nitrophenyl isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3-nitrophenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic and can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds . This reactivity is utilized in various biochemical assays and the development of enzyme inhibitors.
Comparison with Similar Compounds
4-Chloro-3-nitrophenyl isothiocyanate can be compared with other isothiocyanate compounds such as phenyl isothiocyanate and 2-chloro-4-nitrophenyl isothiocyanate . While all these compounds share the isothiocyanate functional group, this compound is unique due to the presence of both chloro and nitro substituents on the benzene ring, which can influence its reactivity and applications .
Similar compounds include:
- Phenyl isothiocyanate
- 2-Chloro-4-nitrophenyl isothiocyanate
- 4-Methylphenyl isothiocyanate
These compounds are used in similar applications but may differ in their reactivity and specific uses due to the different substituents on the benzene ring .
Properties
IUPAC Name |
1-chloro-4-isothiocyanato-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2S/c8-6-2-1-5(9-4-13)3-7(6)10(11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGZBHIDSJXKLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20155440 | |
Record name | 4-Chloro-3-nitrophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20155440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127142-66-9 | |
Record name | 1-Chloro-4-isothiocyanato-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127142-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-nitrophenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127142669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-nitrophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20155440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 127142-66-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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